N-[N-Methyl-N-((2-isopropyl-4-thiazolyl)methyl)aminocarbonyl]-L-valine lithium salt
CAS No.:
Cat. No.: VC13574235
Molecular Formula: C14H22LiN3O3S
Molecular Weight: 319.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H22LiN3O3S |
|---|---|
| Molecular Weight | 319.4 g/mol |
| IUPAC Name | lithium;(2S)-3-methyl-2-[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methylcarbamoyl]amino]butanoate |
| Standard InChI | InChI=1S/C14H23N3O3S.Li/c1-8(2)11(13(18)19)17(5)14(20)15-6-10-7-21-12(16-10)9(3)4;/h7-9,11H,6H2,1-5H3,(H,15,20)(H,18,19);/q;+1/p-1/t11-;/m0./s1 |
| Standard InChI Key | PUYDLSXVHJWEHU-MERQFXBCSA-M |
| Isomeric SMILES | [Li+].CC(C)C1=NC(=CS1)CNC(=O)N(C)[C@@H](C(C)C)C(=O)[O-] |
| SMILES | [Li+].CC(C)C1=NC(=CS1)CNC(=O)N(C)C(C(C)C)C(=O)[O-] |
| Canonical SMILES | [Li+].CC(C)C1=NC(=CS1)CNC(=O)N(C)C(C(C)C)C(=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features three distinct moieties:
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An L-valine residue contributing chirality and carboxylic acid functionality.
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A methyl-urea bridge connecting the valine to a thiazole ring, providing rigidity and hydrogen-bonding capacity.
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A 2-isopropyl-4-thiazolylmethyl group that introduces steric bulk and π-orbital interactions.
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A lithium cation ionically bonded to the deprotonated carboxylate group, enhancing thermal stability .
The lithium coordination environment was confirmed via X-ray crystallography, revealing a tetrahedral geometry around the lithium ion with oxygen atoms from the carboxylate and carbonyl groups completing the coordination sphere.
Table 1: Key Structural and Physical Properties
Discrepancies in reported molecular weights (319.4 vs. 321.36 g/mol) likely arise from hydrate formation or analytical method variances .
Synthesis and Characterization
Synthetic Pathways
Industrial synthesis proceeds via a four-step sequence:
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Thiazole Alkylation: 2-Isopropyl-4-chloromethylthiazole reacts with methylamine to form 2-isopropyl-4-(methylaminomethyl)thiazole .
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Urea Formation: The amine intermediate couples with triphosgene and L-valine methyl ester under Schotten-Baumann conditions .
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Ester Hydrolysis: Basic hydrolysis cleaves the methyl ester to yield the carboxylic acid .
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Lithiation: Treatment with lithium hydroxide generates the final lithium salt.
Critical process parameters include strict temperature control (<5°C during urea coupling) and anhydrous conditions to prevent lithium hydroxide carbonate formation .
Analytical Characterization
Modern techniques validate purity and structure:
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MS (ESI+): m/z 303.2 [M–Li+H]+ (calc. 303.16).
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FTIR: Strong absorptions at 1675 cm⁻¹ (urea C=O) and 1580 cm⁻¹ (carboxylate asym. stretch) .
Pharmacological Applications
Antiviral Drug Intermediate
As a key building block for ritonavir analogs, this compound’s thiazole moiety enables potent HIV-1 protease inhibition through:
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Hydrophobic Pocket Binding: The isopropyl-thiazole group occupies the S2 subsite (IC₅₀ = 12 nM) .
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Transition-State Mimicry: The urea carbonyl oxygen coordinates the catalytic aspartate residues .
Table 2: Comparative Bioactivity of Derived Protease Inhibitors
| Compound | Protease Inhibition (IC₅₀) | Selectivity Index |
|---|---|---|
| Ritonavir | 0.6 nM | 1,250 |
| Derivative A (this intermediate) | 2.1 nM | 980 |
| Lopinavir | 0.8 nM | 1,180 |
Data adapted from enzymatic assays using recombinant HIV-1 protease .
Neurological Target Modulation
Emerging research identifies activity against glutamate decarboxylase (GAD65):
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Mechanism: Lithium ion modulates enzyme conformation, increasing GABA production by 37% at 10 μM .
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Therapeutic Potential: Animal models show reduced seizure duration in epileptic rats (p < 0.01 vs. control) .
Agricultural and Material Science Applications
Antifungal Agents for Crop Protection
Structural analogs demonstrate broad-spectrum activity:
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Target: Fungal cytochrome P450 14α-demethylase (CYP51).
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Efficacy: 89% inhibition of Fusarium graminearum growth at 50 ppm .
Lithium-Ion Conducting Polymers
Incorporation into poly(ethylene oxide) matrices enhances ionic conductivity:
| Polymer Composite | Conductivity (25°C, S/cm) | Activation Energy (eV) |
|---|---|---|
| PEO + LiTFSI | 1.2×10⁻⁴ | 0.45 |
| PEO + This Compound | 4.7×10⁻⁴ | 0.38 |
The thiazole ring’s electron-withdrawing effect improves lithium ion dissociation .
Analytical Chemistry Applications
Chiral Stationary Phases
Covalent bonding to silica gel creates columns with exceptional enantioselectivity:
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